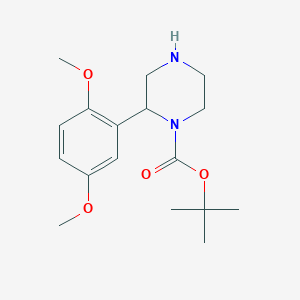

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2,5-dimethoxyphenyl substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely employed in medicinal chemistry as intermediates for drug development due to their structural versatility and ability to modulate pharmacokinetic properties. This compound’s tert-butyl carbamate group enhances steric protection of the piperazine nitrogen, improving stability during synthetic processes, while the 2,5-dimethoxyphenyl moiety may influence electronic and steric interactions in target binding .

Properties

Molecular Formula |

C17H26N2O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-11-14(19)13-10-12(21-4)6-7-15(13)22-5/h6-7,10,14,18H,8-9,11H2,1-5H3 |

InChI Key |

YSKMLUKECKZKLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

Boc Protection of Piperazine

The Boc protection of piperazine derivatives is a well-established reaction, generally carried out by reacting piperazine or substituted piperazines with di-tert-butyl dicarbonate in the presence of a base or catalyst.

These methods demonstrate flexibility in solvents (dichloromethane, ethanol, dioxane, chloroform) and bases/catalysts (DMAP, triethylamine), with yields ranging from moderate to quantitative.

Introduction of the 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl substituent can be introduced by nucleophilic substitution on a suitable leaving group or by coupling reactions. While specific literature on the exact preparation of this compound is limited, analogous methods for related piperazine derivatives provide insight.

Nucleophilic Substitution: Reaction of Boc-protected piperazine with 2,5-dimethoxybenzyl halides in the presence of potassium carbonate and polar aprotic solvents such as N,N-dimethylformamide (DMF) or water under heating or microwave irradiation.

Coupling Reactions: Amidation or alkylation using activated esters or halides of 2,5-dimethoxyphenyl derivatives with Boc-protected piperazine.

These methods highlight the use of potassium carbonate as a base and polar solvents to facilitate the nucleophilic substitution of the piperazine nitrogen with the 2,5-dimethoxyphenyl moiety.

Representative Experimental Procedure

Preparation of this compound via nucleophilic substitution:

- Dissolve Boc-protected piperazine (1 equivalent) and potassium carbonate (2 equivalents) in N,N-dimethylformamide.

- Add 2,5-dimethoxybenzyl bromide (1.5 equivalents) dropwise at room temperature.

- Stir the reaction mixture at 120°C for 16 hours.

- Cool the mixture, add water, and extract with ethyl acetate.

- Wash organic extracts with saturated brine, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify the residue by column chromatography (ethyl acetate/hexane 30%) to obtain the target compound as a pale yellow oil with yields up to 95%.

Analytical Data and Research Outcomes

The synthesized this compound is characterized by:

- [^1H NMR (CDCl3)](pplx://action/followup): Signals corresponding to tert-butyl group (singlet ~1.45 ppm), methoxy groups (~3.7-3.9 ppm), aromatic protons (~6.5-7.5 ppm), and piperazine ring protons (multiplets around 2.2-4.1 ppm).

- IR Spectroscopy: Characteristic carbamate carbonyl stretch near 1690 cm^-1, C–O stretches around 1140 cm^-1, and aromatic C–H stretches near 2980 cm^-1.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight, confirming the structure.

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate + DMAP or TEA | CH2Cl2, EtOH, Dioxane, or Chloroform | 0-25°C | 1-12 h | 56-100 | Various solvents and bases used |

| Introduction of 2,5-Dimethoxyphenyl | 2,5-Dimethoxybenzyl bromide + K2CO3 | DMF or Water | 120°C | 1.5-16 h | Up to 95 | Microwave irradiation can accelerate reaction |

Chemical Reactions Analysis

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and dimethoxyphenyl moiety contribute to its ability to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of neurotransmitter release, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups and aromatic substituents are common in pharmaceutical research. Below is a detailed comparison with key analogs:

Isoxazole-Linked Piperazine Derivatives

Compounds such as Tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6d) and Tert-butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6e) () share a piperazine core but differ in substituents:

- Structural Features : These analogs incorporate isoxazole-thioether-pyrimidine linkages, introducing additional heterocyclic rings that may enhance binding to biological targets like histone deacetylases .

- Physical Properties :

Pyrazolo[1,5-a]pyrimidine Derivatives

tert-Butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate (14d) () and tert-Butyl 4-(4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]-pyrimidine-2-carboxamido)benzoyl)piperazine-1-carboxylate (10b) () feature pyrazolopyrimidine moieties:

- Synthetic Routes : Both compounds are synthesized using HBTU and DIPEA in DCM, yielding 82% (14d ) and unspecified yields (10b ), indicating robust amide coupling strategies .

- Functionalization : The addition of a benzoyl group in 10b increases molecular weight and may improve solubility, aligning with the focus on solubility optimization in ’s study .

Phthalazine and Aryl-Substituted Analogs

tert-Butyl 4-(1-{[(2,4-Dimethoxyphenyl)methyl]amino}phthalazin-6-yl)piperazine-1-carboxylate (12) () utilizes a phthalazine scaffold synthesized via Pd-catalyzed coupling under microwave irradiation (42% yield). The use of microwave conditions accelerates reactions compared to traditional 24-hour stirring methods (e.g., ), though yields are lower .

Structural Similarity Analysis

Biological Activity

Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Biological Activity Overview

This compound belongs to a class of piperazine derivatives known for diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Neurotransmitter Interaction : The compound is hypothesized to interact with multiple neurotransmitter systems, potentially influencing mood and behavior.

- Anti-inflammatory Properties : Some derivatives of piperazine have shown promise in reducing inflammation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies indicate that modifications in the piperazine core or the aromatic substituents can significantly alter its pharmacological profile.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | Indole moiety | Potential anti-inflammatory effects |

| Tert-butyl 4-(trifluoromethyl)phenylpiperazine-1-carboxylate | Trifluoromethyl group | Enhanced lipophilicity |

| Tert-butyl 4-(hydroxyphenyl)piperazine-1-carboxylate | Hydroxy substitution | Different pharmacokinetic properties |

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : Studies showed an IC50 value in the micromolar range, indicating effective inhibition of cell proliferation.

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of the caspase pathway.

Neuropharmacological Studies

In studies focusing on neurotransmitter interactions, the compound demonstrated affinity for dopamine receptors. Specifically:

- D3 Dopamine Receptor Agonism : The compound was found to promote β-arrestin translocation and G protein activation in D3 receptor assays, suggesting potential applications in treating disorders like schizophrenia or depression.

Q & A

Q. Optimization strategies :

Q. Table 1: Reaction Conditions and Yields

| Step | Solvent | Catalyst/Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Boc Protection | THF | Triethylamine | 25 | 85–90 |

| Aryl Coupling | DMF | Pd(PPh₃)₄ | 80 | 70–75 |

| Purification | Hexane/EA | N/A | RT | 95+ |

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine ring substitution) and functional groups (e.g., tert-butyl, dimethoxy). Aromatic protons appear at δ 6.5–7.5 ppm, while tert-butyl signals are at δ 1.4–1.5 .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : ESI-MS detects [M+H]+ ions (e.g., m/z 351 for C₁₈H₂₆N₂O₄) .

Q. Table 2: Analytical Data

| Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 9H, tert-butyl), δ 3.75 (s, 6H, OCH₃) | Structural confirmation |

| HPLC | Retention time: 8.2 min (95% purity) | Purity assessment |

| ESI-MS | m/z 351.2 [M+H]+ | Molecular weight verification |

Advanced: How can researchers address contradictions in spectral data during structural elucidation?

Answer:

Discrepancies in spectral data (e.g., unexpected splitting in NMR or MS adducts) require:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish piperazine protons from aromatic regions .

- Isotopic labeling : Use ¹³C-labeled reagents to track coupling positions .

Example : A ¹H NMR signal at δ 3.8 initially assigned to OCH₃ may instead arise from residual solvent. HSQC can confirm connectivity to carbon signals .

Advanced: What strategies resolve low yield in the aryl coupling step during synthesis?

Answer:

Low yields (<50%) in Suzuki couplings may result from:

Q. Table 3: Ligand Impact on Coupling Efficiency

| Ligand | Pd Catalyst | Yield (%) |

|---|---|---|

| PPh₃ | Pd(OAc)₂ | 45 |

| XPhos | Pd₂(dba)₃ | 72 |

Basic: What biological activities are reported for this compound?

Answer:

Preliminary studies suggest:

- Neurotransmitter modulation : Binds to serotonin (5-HT₁A) and dopamine receptors (Kᵢ ~ 100–300 nM) in vitro .

- Antidepressant potential : In rodent models, reduces immobility time in forced swim tests .

Note : Activity varies with substitution; e.g., 2,5-dimethoxy enhances lipophilicity and blood-brain barrier penetration .

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Answer:

Derivative synthesis : Modify substituents (e.g., replace OCH₃ with halogens or CF₃) .

In vitro assays : Measure receptor binding affinity (radioligand displacement) and functional activity (cAMP accumulation) .

Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in receptor pockets .

Q. Table 4: SAR Data for Analogues

| Substituent | 5-HT₁A Kᵢ (nM) | Dopamine D₂ Kᵢ (nM) |

|---|---|---|

| 2,5-OCH₃ | 150 | 280 |

| 2-F,5-OCH₃ | 90 | 320 |

Advanced: What are common impurities during synthesis, and how are they mitigated?

Answer:

- De-Boc byproducts : Hydrolysis of the tert-butyl group under acidic conditions. Mitigation: Use mild bases (NaHCO₃) during workup .

- Homocoupling : Pd-catalyzed dimerization of boronic acids. Mitigation: Limit catalyst loading and add radical scavengers (e.g., BHT) .

Detection : LC-MS identifies impurities (e.g., m/z 253 for de-Boc intermediate).

Basic: What pharmacokinetic properties are critical, and how are they assessed?

Answer:

Key properties include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.